molecular formula C12H13BrN2OS B11988083 3-(4-Methoxy-phenyl)-5,6-dihydro-imidazo(2,1-B)thiazole, hydrobromide

3-(4-Methoxy-phenyl)-5,6-dihydro-imidazo(2,1-B)thiazole, hydrobromide

Cat. No.: B11988083
M. Wt: 313.22 g/mol
InChI Key: ANQDLJWVJKLTBD-UHFFFAOYSA-N
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Description

3-(4-Methoxy-phenyl)-5,6-dihydro-imidazo(2,1-B)thiazole, hydrobromide is a heterocyclic compound that belongs to the class of imidazo[2,1-b]thiazoles. This compound is characterized by the presence of a thiazole ring fused with an imidazole ring, and a methoxyphenyl group attached to the thiazole ring. The hydrobromide salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxy-phenyl)-5,6-dihydro-imidazo(2,1-B)thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with α-haloketones in the presence of a base to yield the desired imidazo[2,1-b]thiazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the hydrobromide salt is typically formed by reacting the free base with hydrobromic acid, followed by crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxy-phenyl)-5,6-dihydro-imidazo(2,1-B)thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Methoxy-phenyl)-5,6-dihydro-imidazo(2,1-B)thiazole, hydrobromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Methoxy-phenyl)-5,6-dihydro-imidazo(2,1-B)thiazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylimidazo[2,1-b]thiazole
  • 5,6-Diphenylimidazo[2,1-b]thiazole
  • Benzo[d]imidazo[2,1-b]thiazole derivatives

Uniqueness

3-(4-Methoxy-phenyl)-5,6-dihydro-imidazo(2,1-B)thiazole, hydrobromide is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical and biological properties. This structural feature enhances its solubility, stability, and potential pharmacological activities compared to other similar compounds .

Properties

Molecular Formula

C12H13BrN2OS

Molecular Weight

313.22 g/mol

IUPAC Name

3-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole;hydrobromide

InChI

InChI=1S/C12H12N2OS.BrH/c1-15-10-4-2-9(3-5-10)11-8-16-12-13-6-7-14(11)12;/h2-5,8H,6-7H2,1H3;1H

InChI Key

ANQDLJWVJKLTBD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC3=NCCN23.Br

solubility

>47 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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